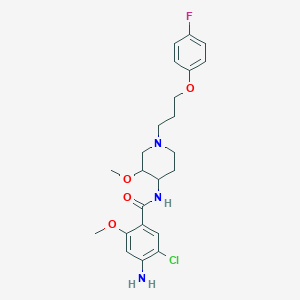
Cisapride
概要
説明
シサプリドは、上部消化管の運動性を高める胃運動促進薬です。 セロトニン5-HT4受容体アゴニストとして作用し、間接的に副交感神経様作用を示し、腸管神経系におけるアセチルコリンの放出を増加させます 。 1980年にヤンセン製薬によって発見され、逆流性食道炎や糖尿病性胃麻痺の治療に使用されてきました 。 重篤な心臓の副作用が認められたため、多くの国でその使用が制限または中止されました .
2. 製法
シサプリドは、以下の手順を含む一連の化学反応によって合成できます。
中間体の合成: 中間体は、4-アミノ-5-クロロ-2-メトキシ安息香酸とチオニルクロリドを反応させて対応する酸クロリドを生成することによって調製されます。
シサプリドの生成: 中間体は次にアンモニアと反応してシサプリドを生成します.
準備方法
Cisapride can be synthesized through a series of chemical reactions involving the following steps:
Synthesis of the intermediate: The intermediate compound is prepared by reacting 4-amino-5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Formation of this compound: The intermediate is then reacted with ammonia to form this compound.
Industrial production methods involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
化学反応の分析
シサプリドは、次のようなさまざまな化学反応を起こします。
これらの反応で使用される一般的な試薬と条件には、酸性または塩基性環境、特定の触媒、および制御された温度が含まれます 。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .
4. 科学研究への応用
シサプリドは、さまざまな分野での応用について広く研究されています。
科学的研究の応用
Cisapride has been extensively studied for its applications in various fields:
作用機序
類似化合物との比較
シサプリドは、メトクロプラミドやドンピドンなどの他の胃運動促進薬に似ていますが、独自の特徴を持っています。
シサプリドの独自性は、セロトニン5-HT4受容体に対する選択的アゴニズムにあり、中枢神経系への有意な副作用なしに胃運動促進効果をもたらします .
特性
CAS番号 |
104860-73-3 |
|---|---|
分子式 |
C23H29ClFN3O4 |
分子量 |
465.9 g/mol |
IUPAC名 |
4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29) |
InChIキー |
DCSUBABJRXZOMT-UHFFFAOYSA-N |
SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |
正規SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |
Color/Form |
White to slightly biege powde |
Key on ui other cas no. |
81098-60-4 |
溶解性 |
Sparingly soluble in methanol. Soluble in acetone Practically insoluble in water. |
同義語 |
4-AMINO-5-CHLORO-N-{1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYL}-2-METHOXYBENZAMIDE |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
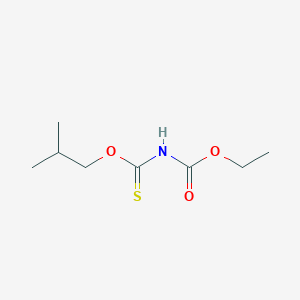
![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)
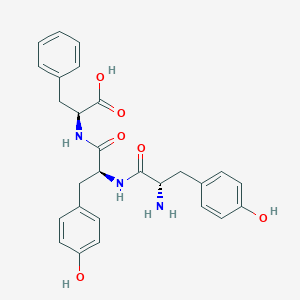
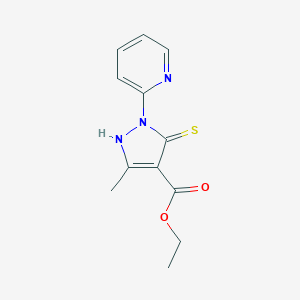
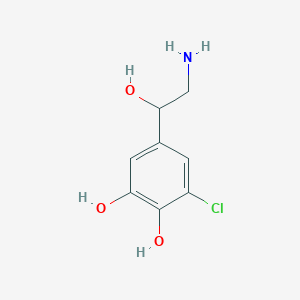
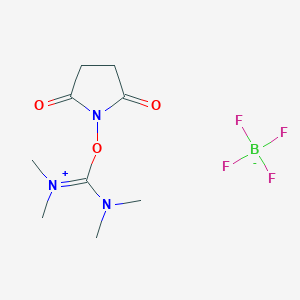

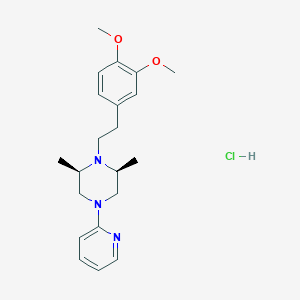

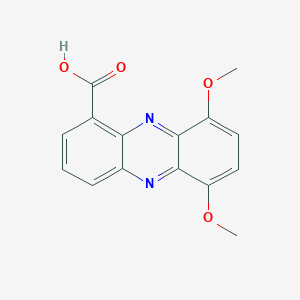
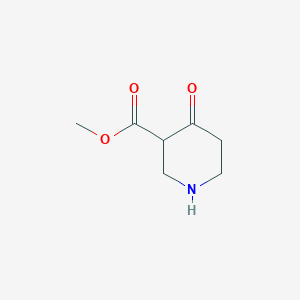
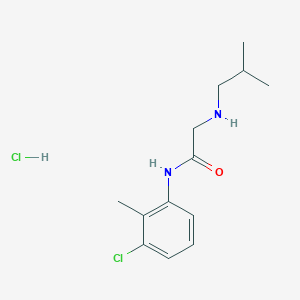
![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
